(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is a synthetic compound that combines a peptide sequence with the fluorophore Rhodamine 110. This compound is primarily utilized in biochemical research, particularly in studying apoptosis through caspase activity. The compound is classified as a fluorogenic substrate, which means it emits fluorescence upon specific enzymatic cleavage, making it valuable for detecting cellular processes.
The compound is commercially available from various suppliers, including Bachem, Chem-Impex, and AxisPharm. It is classified under chemical substances used in biological research, specifically as a substrate for caspases, which are enzymes that play essential roles in programmed cell death (apoptosis) .
The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 typically involves the following steps:
The molecular formula of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is C₇₂H₇₈N₁₀O₂₇. The compound consists of two identical peptide segments linked to a Rhodamine 110 moiety. The structural representation highlights the presence of:
The emission wavelength for this compound is typically around 535 nm when excited at 485 nm .
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes enzymatic cleavage by caspases, particularly caspase-3 and caspase-7. Upon cleavage at the DEVD sequence within the peptide:
This property makes it an effective tool for real-time monitoring of apoptotic cells .
The mechanism of action for (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves:
This process allows researchers to quantify apoptotic activity in various cell types .
These properties are critical for handling and application in laboratory settings .
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 has several applications in scientific research:
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 (abbreviated as (Z-DEVD)₂-R110) is a fluorogenic substrate engineered to detect the activation kinetics of executioner caspases-3 and -7 during apoptosis. These proteases cleave the DEVD (Asp-Glu-Val-Asp) peptide sequence, a conserved recognition site in endogenous caspase substrates like poly ADP ribose polymerase (PARP). Upon cleavage, the non-fluorescent (Z-DEVD)₂-R110 releases highly fluorescent Rhodamine 110 (R110), enabling real-time quantification of caspase activity [4] [6] [9].
Table 1: Molecular Properties of (Z-DEVD)₂-R110
Property | Specification |
---|---|
Molecular Formula | C₇₂H₇₈N₁₀O₂₇ |
Molecular Weight | 1515.46 g/mol |
Fluorescence Emission | 535 nm (Excitation: 485 nm) |
Primary Application | Detection of caspase-3/7 activity in live/apoptotic cells |
In apoptotic cells, caspase-3/7 activation follows a biphasic dynamic: an initial lag phase during auto-activation, followed by rapid, exponential amplification. Studies using (Z-DEVD)₂-R110 in Xenopus laevis egg extracts demonstrated that caspase activity propagates as a spatially coordinated wave at ~30 μm/min, ensuring irreversible commitment to cell death [3] [10]. This substrate’s sensitivity allows detection of early caspase activation (within minutes post-stimulus), preceding morphological changes like membrane blebbing [9].
(Z-DEVD)₂-R110 exhibits high selectivity for executioner caspases-3 and -7 over initiator caspases (e.g., caspase-8 or -9). This specificity arises from the DEVD tetrapeptide motif, which mirrors the natural cleavage site in PARP—a canonical caspase-3 substrate. The N-terminal benzyloxycarbonyl (Z) group further blocks nonspecific hydrolysis by cellular aminopeptidases [6] [8] [9].
Key advantages of (Z-DEVD)₂-R110 include:
Table 2: Kinetic Profile of (Z-DEVD)₂-R110 with Caspase-3/7
Parameter | Value | Method |
---|---|---|
Km | 10–20 μM | Fluorometric assay |
Vmax | 0.8 nmol/min/μg enzyme | Recombinant caspase-3 |
Catalytic Efficiency (kcat/Km) | 2.5 × 10⁴ M⁻¹s⁻¹ | In vitro enzymatic kinetics |
Despite its utility, limitations exist. The DEVD sequence can be cleaved by non-apoptotic proteases (e.g., cathepsins) in necrotic cells, necessitating co-staining with viability probes. Additionally, R110’s green fluorescence (485/535 nm) may overlap with autofluorescence in some tissues [4] [8].
(Z-DEVD)₂-R110 has been instrumental in elucidating trigger waves—self-regenerating biochemical fronts that propagate caspase activation across large distances without signal attenuation. In Xenopus egg extracts (diameter: ~1.2 mm), (Z-DEVD)₂-R110 fluorescence revealed caspase waves moving at a constant velocity of 30 ± 3 μm/min. This phenomenon depends on positive feedback loops:
Table 3: Characteristics of Apoptotic Trigger Waves Detected Using (Z-DEVD)₂-R110
Characteristic | Observation | Biological Implication |
---|---|---|
Wave Speed | 30 ± 3 μm/min (constant velocity) | Ensures rapid, synchronized cell death |
Dependence on Mitochondria | Absent in cytosolic fractions; restored upon mitochondrial addition | Mitochondria essential for feedback amplification |
Robustness to Dilution | Speed invariant at 0.1–2× cytoplasmic concentration | Balance between reactant concentration and viscosity |
Trigger waves explain how apoptosis achieves all-or-none commitment in large cells. Unlike diffusion (which slows over distance), trigger waves maintain speed/amplitude via autocatalysis. Disrupting feedback loops (e.g., with XIAP overexpression) abolishes wave propagation, confirming their role in spatial signal amplification [3] [7] [10].
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